molecular formula C22H19N3O2S2 B2427369 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 1261002-47-4

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2427369
CAS No.: 1261002-47-4
M. Wt: 421.53
InChI Key: GQAVYCOURLPQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C22H19N3O2S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c1-14-10-15(2)12-17(11-14)25-21(27)20-18(8-9-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAVYCOURLPQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be described by the following molecular formula and characteristics:

Property Details
Molecular Formula C23H18N4O2S
Molecular Weight 410.54 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The thienyl and pyrimidinyl moieties are likely responsible for modulating enzymatic activity, potentially influencing pathways related to cancer cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of thieno-pyrimidine compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of key enzymes involved in tumor growth. Specifically, it may inhibit kinases or proteases that are critical for cancer cell survival. Further studies are needed to elucidate the specific targets and pathways involved.

Case Studies

  • Study on Anticancer Activity : A recent study screened a library of compounds similar to this one against multicellular spheroids representing solid tumors. The results indicated that certain derivatives significantly reduced spheroid viability compared to controls .
  • Mechanistic Insights : Another investigation focused on the mechanism of action of thienopyrimidine derivatives revealed their ability to induce oxidative stress in cancer cells, leading to increased apoptosis rates .

Research Findings

Recent findings have highlighted the following aspects regarding the biological activity of this compound:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range.
  • Selectivity : Preliminary data suggest that this compound may selectively target cancerous cells while sparing normal cells, which is a crucial characteristic for potential therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.